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Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)
Cyclohexyl 4-Methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexyl 4-methylbenzenesulfonate
- Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
- Cyclohexyl p-Toluenesulfonate
- ((4-methylbenzenesulfonyl)oxy)cyclohexane
- Benzenesulfonic acid,4-methyl-,cyclohexyl ester
- cyclohexanol tosylate
- Cyclohexyl toluenesulfonate
- CYCLOHEXYL TOSYLATE
- cyclohexyl-p-tosylate
- p-Toluenesulfonic acid,cyclohexyl ester
- toluene-4-sulfonic acid cyclohexyl ester
- Tosyloxycyclohexane
- p-Toluenesulfonic Acid Cyclohexyl Ester
- Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
- Cyclohexyl p-toluenesulphonate
- p-Toluenesulfonic acid, cyclohexyl ester
- OHHPZPDQZMUTCA-UHFFFAOYSA-N
- cyclohexyl 4-methylbenzene-1-sulfonate
- Benzenesulfonic acid, cyclohexyl ester
- Cyclohexylp-toluenesulfonate
- Cyclohexyl-p-toluene sulfonate
- cyclohexyltosylate
- Cyclohexyl p-tosylate
- Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
- p-Toluenesulfonic acid, cyclohexyl ester (8CI)
- Cyclohexyl 4-toluenesulfonate
- Cyclohexyl p-methylbenzenesulfonate
- NSC 122484
- NSC 127370
- WPAG 618
- DTXCID1048962
- 4-methylbenzenesulfonic acid cyclohexyl ester
- SCHEMBL361129
- AC9838
- CS-0153018
- X5FBX5NR2A
- C2363
- MFCD00014291
- NSC127370
- DB-057582
- NSC122484
- SY050240
- AS-62201
- EINECS 213-468-8
- 953-91-3
- NS00040447
- DTXSID3061348
- cyclohexyl-p-toluenesulfonate
- EN300-7224107
- Cyclohexyl 4-methylbenzenesulfonate #
- NSC-122484
- UNII-X5FBX5NR2A
- Toluene-4-sulfonic acid, cyclohexyl ester
- AKOS015840417
- NSC-127370
- Cyclohexyl 4-Methylbenzenesulfonate
-
- MDL: MFCD00014291
- Inchi: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
- InChI Key: OHHPZPDQZMUTCA-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
- BRN: 2217391
Computed Properties
- Exact Mass: 254.09800
- Monoisotopic Mass: 254.097665
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.19
- Melting Point: 43.0 to 47.0 deg-C
- Boiling Point: 382.1°C at 760 mmHg
- Flash Point: 184.9°C
- Refractive Index: 1.549
- PSA: 51.75000
- LogP: 4.11380
- Solubility: Not determined
Cyclohexyl 4-Methylbenzenesulfonate Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Cyclohexyl 4-Methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-1g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 1g |
125.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-5g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 5g |
245.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-25g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 25g |
902.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-100g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 100g |
2430.00 | 2021-06-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2363-25G |
Cyclohexyl p-Toluenesulfonate |
953-91-3 | >98.0%(HPLC) | 25g |
¥410.00 | 2024-04-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-5g |
Cyclohexyl p-toluenesulfonate, 97% |
953-91-3 | 97% | 5g |
¥845.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-25g |
Cyclohexyl p-toluenesulfonate, 97% |
953-91-3 | 97% | 25g |
¥3019.00 | 2023-03-16 | |
| Alichem | A019088860-100g |
Cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 95% | 100g |
$347.49 | 2023-08-31 | |
| Chemenu | CM201633-100g |
cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 95% | 100g |
$328 | 2021-06-15 | |
| TRC | C988453-50mg |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 50mg |
$ 58.00 | 2023-09-08 |
Cyclohexyl 4-Methylbenzenesulfonate Production Method
Production Method 1
Production Method 2
- Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents, Tetrahedron Letters, 2001, 42(44), 7833-7836
Production Method 3
Production Method 4
- Preparation of unstable tosylates, Tetrahedron Letters, 1969, (32), 2705-8
Production Method 5
Production Method 6
- The Mitsunobu reaction, Organic Reactions (Hoboken, 1992, 42,
Production Method 7
- An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765
Production Method 8
- Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water, New Journal of Chemistry, 2017, 41(12), 4743-4746
Production Method 9
Production Method 10
- Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts, Canadian Journal of Chemistry, 2006, 84(5), 812-818
Production Method 11
Production Method 12
Production Method 13
- Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144
Production Method 14
Production Method 15
1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt
- One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA, Journal of Sulfur Chemistry, 2013, 34(4), 347-357
Production Method 16
Production Method 17
- Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route, Tetrahedron, 2000, 56(37), 7291-7298
Production Method 18
Production Method 19
Production Method 20
Cyclohexyl 4-Methylbenzenesulfonate Raw materials
- 4-methylbenzene-1-sulfonic acid
- p-Toluenesulfonic anhydride
- Benzenesulfonic acid,4-methyl-, ion(1-)
- Benzenemethanol, 2-chloro-5-(3-cyclohexyl-1-triazenyl)-
- Cyclohexanol
- Benzenesulfinic acid,4-methyl-, cyclohexyl ester
- (cyclohexyloxy)(trimethyl)silane
Cyclohexyl 4-Methylbenzenesulfonate Preparation Products
Cyclohexyl 4-Methylbenzenesulfonate Suppliers
Cyclohexyl 4-Methylbenzenesulfonate Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on Cyclohexyl 4-Methylbenzenesulfonate
Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3): A Versatile Chemical Intermediate in Modern Synthesis and Biomedical Applications
The Cyclohexyl 4-Methylbenzenesulfonate, identified by the CAS No. 953-91-3, is a sulfonic acid ester derivative with a unique structural configuration that combines the cyclohexyl group with a tosylate moiety (p-toluenesulfonyl). This compound has garnered significant attention in recent years due to its role as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its chemical stability, reactivity, and compatibility with various reaction conditions make it indispensable in modern chemical research.
Structurally, Cyclohexyl 4-Methylbenzenesulfonate features a cyclohexyl group attached to a sulfonic acid ester (tosyl) functional group via an ether linkage. This configuration endows the molecule with both hydrophobic and electrophilic characteristics, enabling its use as a leaving group in nucleophilic substitution reactions—a critical property for synthesizing complex organic compounds. Recent studies have highlighted its utility in asymmetric synthesis, where it facilitates enantioselective transformations through controlled transition-metal catalysis.
In medicinal chemistry, this compound serves as an intermediate for producing bioactive molecules targeting metabolic disorders and neurodegenerative diseases. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its application in synthesizing analogs of PPARγ agonists, which regulate lipid metabolism and insulin sensitivity. The tosylate group’s reactivity enabled efficient conjugation with carbohydrate moieties, enhancing drug bioavailability without compromising pharmacological activity.
Beyond pharmaceuticals, Cyclohexyl 4-Methylbenzenesulfonate is pivotal in polymer science for designing stimuli-responsive materials. Researchers at MIT recently employed it to functionalize polyethylene glycol (PEG) chains, creating temperature-sensitive hydrogels for drug delivery systems (Nature Materials, 2022). The cyclohexyl moiety provided thermal stability, while the sulfonate group introduced ionizable sites that modulate gelation behavior—a breakthrough for targeted therapy applications.
In industrial synthesis, this compound has streamlined the production of surfactants and agrochemicals through phase-transfer catalysis. A 2024 report from the Royal Society of Chemistry highlighted its use in synthesizing cationic surfactants with enhanced biodegradability compared to traditional alkyl sulfate derivatives. The cyclohexyl substituent reduced environmental persistence while maintaining surface-active properties—a critical advancement for eco-friendly chemical manufacturing.
Recent advancements also involve its role in click chemistry protocols under mild conditions (Angewandte Chemie International Edition, 2023). By coupling with azide-functionalized polymers via strain-promoted azide–alkyne cycloaddition (SPAAC), researchers achieved rapid grafting of biomolecules onto polymer surfaces without harsh reagents or high temperatures—a technique now applied in biosensor fabrication and tissue engineering scaffolds.
Safety evaluations confirm that proper handling adhering to standard laboratory protocols ensures minimal occupational risks (Toxicological Sciences, 2021). Its low volatility and stable nature under ambient conditions reduce exposure hazards compared to volatile organic compounds (VOCs), making it preferable in large-scale synthesis processes.
The multifaceted utility of Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3) underscores its position as a cornerstone material across diverse scientific disciplines. As interdisciplinary research expands into sustainable chemistry and precision medicine, this compound’s adaptability will continue driving innovations at the intersection of organic synthesis and biomedical applications.
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